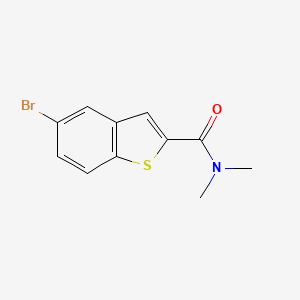

5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

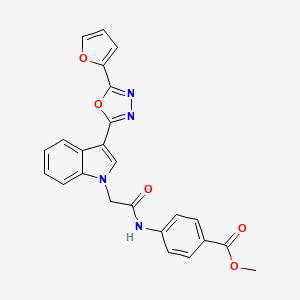

5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide (5-Br-N,N-DMBT-2-COOH) is an organic compound containing a bromine atom, a dimethylbenzothiophene ring, and a carboxylic acid group. It is a relatively new compound, first synthesized in 2019, and is of interest to scientists due to its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Benzothiophene derivatives, including those related to 5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide, have been extensively studied for their synthesis and chemical properties. For example, methods for the synthesis of 2-amino-1-benzothiophenes, crucial intermediates in producing selective estrogen receptor modulators like Raloxifene, have been developed. These methods include multi-step syntheses from thiosalicylic acid, reactions of 1-benzothiophen-2-ylmagnesium chloride, and palladium-catalyzed reactions (Petrov, Popova, & Androsov, 2015). Additionally, the electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates has been explored, demonstrating specific mechanisms and reduction products vital for further chemical applications (Rejňák, Klima, Svoboda, & Ludvík, 2004).

Pharmaceutical Applications

Benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, showing promise for developing new antimalarial drugs. These compounds exhibit potent inhibitory activity and specific binding kinetics, making them potential candidates for antimalarial therapy (Banerjee et al., 2011). Another study further supports the potential of bromo-benzothiophene carboxamide derivatives as inhibitors of Plasmodium asexual blood stages, highlighting their efficacy in vitro and in vivo (Banerjee, Kapoor, Surolia, & Surolia, 2011).

Analytical Chemistry

In analytical chemistry, fluorescent derivatization of carboxylic acids has been achieved using benzamide derivatives, enhancing the sensitivity and convenience of fluorescence HPLC methods for determining carboxylic acids. This advancement opens new avenues for analyzing and detecting carboxylic acid moieties in various compounds (Narita & Kitagawa, 1989).

Material Science and Nanotechnology

The design and self-assembly of bifunctional molecules like 5-bromo-2-hexadecyloxy-benzoic acid have been studied, showing different nanoarchitectures based on cooperative and competitive intermolecular halogen and hydrogen bonds. These findings are crucial for developing new nanomaterials and understanding molecular interactions at the nanoscale (Wu et al., 2017).

Eigenschaften

IUPAC Name |

5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNOS/c1-13(2)11(14)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCOOALILINGHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=C(S1)C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401324748 |

Source

|

| Record name | 5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820102 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide | |

CAS RN |

439107-96-7 |

Source

|

| Record name | 5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-chlorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2855535.png)

![2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine](/img/structure/B2855545.png)